molecular formula C15H21NO3 B8187119 (1R,2S)-(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester

(1R,2S)-(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester

Cat. No.: B8187119
M. Wt: 263.33 g/mol
InChI Key: AMGAYIMPQQNONB-KGLIPLIRSA-N
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Description

(1R,2S)-(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester is an organic compound with the molecular formula C15H21NO3 This compound is characterized by a cycloheptyl ring with a hydroxyl group and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester typically involves the following steps:

    Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Formation of the Carbamic Acid Benzyl Ester: This step involves the reaction of the hydroxylated cycloheptyl compound with benzyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), PCC

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products

    Oxidation: Formation of cycloheptanone derivatives

    Reduction: Formation of cycloheptyl alcohol derivatives

    Substitution: Formation of cycloheptyl halides

Scientific Research Applications

(1R,2S)-(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carbamic acid ester moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with a cyclohexyl ring and a hydroxyl group.

    Cycloheptanone: A related compound with a ketone group instead of a hydroxyl group.

    Benzyl Carbamate: A compound with a similar carbamic acid benzyl ester moiety but without the cycloheptyl ring.

Uniqueness

(1R,2S)-(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester is unique due to its combination of a cycloheptyl ring, hydroxyl group, and carbamic acid benzyl ester moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from simpler analogs like cyclohexanol and cycloheptanone.

Properties

IUPAC Name

benzyl N-[(1R,2S)-2-hydroxycycloheptyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14-10-6-2-5-9-13(14)16-15(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-11H2,(H,16,18)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGAYIMPQQNONB-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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